molecular formula C11H12O B1307642 6-Methyl-2-tetralone CAS No. 31706-57-7

6-Methyl-2-tetralone

Cat. No. B1307642
CAS RN: 31706-57-7
M. Wt: 160.21 g/mol
InChI Key: POHSCURLLMFLQU-UHFFFAOYSA-N
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Description

6-Methyl-2-tetralone is a chemical compound that belongs to the tetralone family, which are ketones derived from tetralin (1,2,3,4-tetrahydronaphthalene). Tetralones are important intermediates in organic synthesis, particularly in the construction of complex molecules such as natural products and pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related tetralone derivatives, which can be informative for understanding the chemistry of this compound.

Synthesis Analysis

The synthesis of tetralone derivatives often involves strategies such as Grignard reactions, Friedel-Crafts cyclization, Heck cross-coupling, and Dieckmann condensation. For instance, the synthesis of 5,6-methylenedioxy-1-tetralone is achieved through a Grignard reaction followed by selective reduction and cyclization . Another example is the synthesis of 6,7-dimethoxy-2-tetralone, which starts from 3,4-dimethoxyphenylacetic acid and involves ring iodination, Heck cross-coupling, and decarboxylation . These methods highlight the versatility and practicality of synthesizing substituted tetralones, which could be adapted for the synthesis of this compound.

Molecular Structure Analysis

Tetralones are characterized by a fused cyclohexanone and benzene ring, with various substituents influencing their reactivity and stereochemistry. The synthesis of 7-methoxy-trans-3a,9b-dimethyl-1,3,3a,4,5-9b-hexahydrobenz[e]inden-2-one from 6-methoxy-1-tetralone demonstrates the potential for creating complex tetracyclic structures from simple tetralone precursors . The molecular structure of tetralones can be manipulated to achieve desired stereochemical outcomes, which is crucial for the synthesis of biologically active compounds.

Chemical Reactions Analysis

Tetralones undergo a variety of chemical reactions, including nitration, oxidation, and epimerization. The synthesis of dinitro-2-tetralones involves nitration and Oppenauer oxidation . Additionally, the epimerization of chiral α-amino acids by a 2-hydroxy-2-methyl-1-tetralone template illustrates the reactivity of tetralones in stereoselective transformations . These reactions are indicative of the reactivity of the tetralone core and its utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetralones are influenced by their substituents. Methoxy and hydroxy groups, for example, can significantly affect the reactivity and solubility of the molecules. The synthesis of hydroxy and methoxy containing tetralones showcases their role as versatile intermediates for biologically relevant molecules . The presence of electron-donating or withdrawing groups on the tetralone framework can alter its reactivity in subsequent chemical reactions, which is an important consideration in the design of synthetic routes for complex molecules.

Scientific Research Applications

Synthesis of Dopaminergic Compounds

6-Methyl-2-tetralone has been utilized in the synthesis of various dopaminergic compounds. For instance, Cannon et al. (1980) developed derivatives designed to provide semirigid congeners of m-tyramine, demonstrating significant dopamine-like effects in animal test models. These derivatives involved a key synthetic intermediate, 5-methoxy-6-methyl-2-tetralone. Furthermore, Qandil, Miller, and Nichols (1999) reported on a practical and cost-effective synthesis of 6,7-dimethoxy-2-tetralone, a starting material for many dopaminergic compounds, highlighting its potential in large-scale synthesis for therapeutic applications (Cannon et al., 1980)(Qandil, Miller, & Nichols, 1999).

Intermediate in Chemical Synthesis

This compound serves as an important intermediate in various chemical syntheses. For example, Riahi et al. (2013) described the decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid, involving an intermediate 2-methyl-3,4-dihydro-1-naphthol, leading to significant oxidation products. Additionally, Klix, Cain, and Bhatia (1995) presented a synthesis of 5,6-methylenedioxy-1-tetralone, highlighting its versatility as an intermediate in preparing biologically relevant molecules (Riahi et al., 2013)(Klix, Cain, & Bhatia, 1995).

Biological Activity and Therapeutic Applications

The derivatives of this compound have been studied for their biological activity and potential therapeutic applications. Nyangulu et al. (2006) synthesized bicyclic analogues of the plant hormone abscisic acid using 1-tetralone, indicating enhanced biological activity in plants. Another study by Horn et al. (1978) focused on the synthesis of dopaminergic argonists, which showed effects on neurotransmitter release in vitro. These studies underscore the potential of this compound derivatives in both plant biology and neuropharmacology (Nyangulu et al., 2006)(Horn et al., 1978).

Metabolic Studies

This compound has also been a subject of metabolic studies. Elliott and Hanam (1968) investigated the metabolism of tetralin, a compound closely related to this compound, in rabbits. They identified various conjugated metabolites, such as alpha-tetralol glucuronide, which can provide insights into the metabolic pathways of similar compounds (Elliott & Hanam, 1968).

properties

IUPAC Name

6-methyl-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-3,6H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHSCURLLMFLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(=O)CC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401029
Record name 6-Methyl-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31706-57-7
Record name 3,4-Dihydro-6-methyl-2(1H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31706-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 6-methyl-2-tetralone in pharmaceutical research?

A1: this compound serves as a crucial building block in synthesizing derivatives of 5-hydroxy-6-methyl-2-aminotetralin []. These derivatives were designed as semirigid analogs of m-tyramine, aiming to explore their potential as dopamine-like agents. The researchers aimed to block the metabolic hydroxylation at the ring position ortho to the phenolic OH group. []. This research provides valuable insights into structure-activity relationships and the potential of these compounds to interact with dopamine receptors.

Q2: Can you elaborate on the rationale behind synthesizing semirigid congeners of m-tyramine?

A2: The researchers aimed to develop compounds that structurally resemble m-tyramine but possess modifications to influence their pharmacological properties. By introducing a semirigid structure, they aimed to restrict conformational flexibility, potentially enhancing binding affinity and selectivity for dopamine receptors. Blocking metabolic hydroxylation at specific positions further aimed to modulate the compounds' metabolism and duration of action []. This approach highlights the importance of structural modifications in drug design to optimize interactions with biological targets.

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